Cas no 1227581-44-3 (6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde)

6-Chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde is a versatile fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a chloro substituent at the 6-position and a trifluoromethyl group at the 2-position—enhance reactivity and stability, making it a valuable intermediate for constructing complex heterocyclic compounds. The aldehyde functionality at the 3-position allows for further derivatization through condensation, reduction, or nucleophilic addition reactions. This compound is particularly useful in the development of bioactive molecules due to its electron-withdrawing groups, which influence electronic properties and metabolic stability. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde structure
1227581-44-3 structure
Product Name:6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde
CAS No:1227581-44-3
MF:C7H3ClF3NO
MW:209.553031206131
CID:2162689
PubChem ID:75422415
Update Time:2025-11-01

6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-2-(trifluoromethyl)nicotinaldehyde
    • 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde
    • NE44136
    • SCHEMBL22074670
    • OTSYHTUSHNJVSM-UHFFFAOYSA-N
    • Z1269157537
    • F8887-6461
    • AKOS026699863
    • 1227581-44-3
    • MFCD16610713
    • DB-242739
    • EN300-153610
    • F93400
    • Inchi: 1S/C7H3ClF3NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-3H
    • InChI Key: OTSYHTUSHNJVSM-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=O)C(C(F)(F)F)=N1

Computed Properties

  • Exact Mass: 208.9855259g/mol
  • Monoisotopic Mass: 208.9855259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30
  • XLogP3: 2.2

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Additional information on 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde

Introduction to 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde (CAS No: 1227581-44-3)

6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde, identified by the CAS number 1227581-44-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into a six-membered ring structure. The presence of both chloro and trifluoromethyl substituents, along with the aldehyde functional group at the 3-position, imparts unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry.

The chloro substituent at the 6-position of the pyridine ring enhances the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions. This property is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in constructing complex molecular frameworks. Additionally, the trifluoromethyl group, located at the 2-position, introduces electron-withdrawing effects that can modulate the reactivity and binding affinity of the compound in biological systems.

The aldehyde functional group at the 3-position serves as a versatile handle for further functionalization. It can undergo condensation reactions with various nucleophiles, including amines and alcohols, to form imines, amides, and alcohols, respectively. These transformations are fundamental in drug discovery pipelines, where diversification of molecular structures is key to identifying novel bioactive compounds.

Recent advancements in synthetic methodologies have highlighted the utility of 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde in constructing pharmacophores for therapeutic applications. For instance, studies have demonstrated its role as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The combination of electron-deficient aromaticity provided by the pyridine ring and fluorinated substituents often enhances binding interactions with biological targets, leading to improved drug efficacy.

In agrochemical research, this compound has been explored as a building block for developing novel pesticides and herbicides. The structural features of 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde contribute to its potential as an intermediate in synthesizing molecules that interact with enzymatic pathways in pests, offering a pathway to more effective and selective crop protection agents.

The synthesis of 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps often include halogenation reactions to introduce the chloro substituent, followed by electrophilic aromatic substitution to incorporate the trifluoromethyl group. The final step involves formylation at the 3-position, which can be achieved through Vilsmeier-Haack formylation or other similar methods.

One notable application of this compound is in the development of small-molecule probes for biochemical studies. The unique structural motifs present in 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde allow researchers to design molecules that selectively interact with specific proteins or enzymes. Such probes are invaluable tools for elucidating biological mechanisms and identifying potential drug targets.

The pharmaceutical industry has also leveraged this compound in designing next-generation therapeutics. By serving as a scaffold for structure-based drug design, 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde has been used to develop compounds with enhanced pharmacokinetic properties. The trifluoromethyl group, in particular, is known to improve metabolic stability and oral bioavailability, making it a desirable feature in drug candidates.

Furthermore, computational chemistry approaches have been employed to study the electronic properties and reactivity of 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde. Molecular modeling studies have provided insights into how structural modifications influence binding affinity and pharmacological activity. These insights are crucial for optimizing synthetic routes and designing derivatives with improved therapeutic profiles.

In conclusion, 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde (CAS No: 1227581-44-3) represents a versatile intermediate with broad applications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic transformations and biological interactions, making it an indispensable tool for researchers aiming to develop novel therapeutics and crop protection agents.

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